Beefy meaty peptide - 73984-05-1

Beefy meaty peptide

Catalog Number: EVT-261232
CAS Number: 73984-05-1
Molecular Formula: C34H57N9O16
Molecular Weight: 847.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Beefy Meaty Peptide (BMP), scientifically known as Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala, is an octapeptide originally isolated from beef extract. [] It belongs to the class of bioactive peptides, specifically flavor peptides, known for their taste-enhancing properties. [, ] BMP is of particular interest in food science and biotechnology due to its potential application as a flavor enhancer, particularly in meat-based products. [, , ]

Synthesis Analysis
  • Solid-Phase Peptide Synthesis: This widely used method employs Fmoc or t-Boc protecting groups and HBTU as a coupling reagent to synthesize BMP in high yields. []
  • Recombinant Expression in Pichia pastoris: Genetic engineering techniques have been employed to express BMP in the methylotrophic yeast Pichia pastoris. [, , , , , , , , , ] This method involves designing and inserting BMP coding sequences into expression vectors, transforming P. pastoris, and optimizing fermentation conditions to achieve high yields.
  • Enzymatic Synthesis: Proteases like papain have been used to generate BMP from beef protein hydrolysates. [, , ] Additionally, immobilized proteases have been explored for the synthesis of BMP fragments in eutectic mixtures, offering a potentially greener and more efficient approach. [, ]
  • One-Flow, Three-Component Coupling Approach: This recently developed method utilizes α-amino acid N-carboxy anhydrides (α-NCAs) as both electrophiles and nucleophiles to enable rapid, mild, and column-chromatography-free peptide chain elongation for BMP synthesis. []
Molecular Structure Analysis

BMP consists of eight amino acid residues: Lysine-Glycine-Aspartic acid-Glutamic acid-Glutamic acid-Serine-Leucine-Alanine. [] While initial studies using NMR spectroscopy suggested that BMP does not adopt a regular conformation in solution, [] later molecular dynamics simulations indicated that the peptide exhibits flexibility with a tendency towards S-shaped conformations. [, ] These simulations also highlighted the importance of interactions between the basic (Lys-Gly) and acidic (Asp-Glu-Glu) regions of the peptide in its flavor-inducing properties. []

Chemical Reactions Analysis
  • Heat Stability: BMP has shown significant resistance to heat treatments like pasteurization and sterilization, indicating potential for use in heat-processed foods. []
Mechanism of Action
  • Interaction with Umami Receptors: Molecular docking studies using homology models of the umami taste receptor (T1R1/T1R3) have shown that BMP can bind to this receptor, suggesting a possible mechanism for its umami taste. [, ] The interaction appears to involve hydrogen bonds, van der Waals forces, and electrostatic interactions between BMP and the T1R1-VFT (Venus flytrap domain) of the receptor. []
  • Synergistic Effects with Salt and MSG: Sensory evaluations have demonstrated that the presence of salt (NaCl) and monosodium glutamate (MSG) can enhance the umami taste perception of BMP. [, , ]
Applications
  • Enhancement of Meat Flavor: BMP has been shown to impart a "beefy" or "meaty" flavor to food products, making it a promising candidate for improving the palatability of meat analogs, processed meats, and soups. [, , , , , ]
  • Synergistic Effects with Other Flavor Enhancers: Its synergistic effects with salt and MSG suggest that it could be used in combination with other taste-enhancing compounds to achieve a more potent flavor profile. []
  • Development of Novel Umami Flavors: Studies investigating the structure-taste relationship of BMP and its analogs have the potential to guide the design of new umami peptides with improved taste properties or stability. [, ]

Lys-Gly

  • Compound Description: Lys-Gly is a dipeptide composed of the amino acids Lysine (Lys) and Glycine (Gly). It represents the basic fragment within the Beefy Meaty Peptide sequence. Research suggests that this fragment, along with the acidic fragment, plays a crucial role in the taste production and intensity of BMP [, ].
  • Relevance: This dipeptide is a key structural component of Beefy Meaty Peptide. The interaction between Lys-Gly and the acidic fragment (Asp-Glu-Glu) is thought to be essential for the umami or salty taste of BMP [].
  • Compound Description: Asp-Glu-Glu is a tripeptide consisting of Aspartic Acid (Asp) followed by two Glutamic Acid (Glu) residues. This tripeptide constitutes the acidic fragment within the Beefy Meaty Peptide sequence [].
  • Relevance: Similar to the Lys-Gly fragment, this acidic tripeptide is crucial to the taste profile of Beefy Meaty Peptide. The interaction between this negatively charged region and the positively charged basic region (Lys-Gly) is thought to be responsible for the umami or salty taste perception of BMP [].

Ser-Leu-Ala

  • Compound Description: Ser-Leu-Ala is a tripeptide comprised of the amino acids Serine (Ser), Leucine (Leu), and Alanine (Ala). This sequence makes up the C-terminal portion of Beefy Meaty Peptide [].
  • Relevance: While not directly implicated in taste production, this tripeptide constitutes a significant portion of the Beefy Meaty Peptide structure. Studies analyzing analogs with varying positions of this tripeptide, along with the acidic and basic fragments, suggest its presence influences the overall taste intensity and profile of BMP [].

Monosodium Glutamate (MSG)

  • Compound Description: Monosodium Glutamate (MSG) is the sodium salt of glutamic acid, a naturally occurring amino acid. It's commonly used as a flavor enhancer, particularly in Asian cuisine, and is known for imparting an umami taste [, , , , , ].
  • Relevance: Monosodium Glutamate serves as a reference point for umami taste in many studies investigating Beefy Meaty Peptide. While BMP itself might not possess the distinct umami taste initially attributed to it [], its taste profile is often compared to MSG in sensory evaluations [, ]. Research also points to synergistic effects between MSG and BMP, meaning their combined taste impact is greater than the sum of their individual contributions [].

MLSEDEGK

  • Compound Description: MLSEDEGK is an octapeptide designed through homology modeling and molecular docking studies aiming to modify Beefy Meaty Peptide for enhanced production and potential industrial applications []. This modified peptide contains engineered trypsin hydrolysis sites.
  • Relevance: This peptide represents a structurally modified version of Beefy Meaty Peptide with a focus on improving its production efficiency without significantly compromising its taste characteristics. Sensory evaluations and electronic tongue analysis suggest MLSEDEGK exhibits an umami taste profile comparable to both BMP and MSG [].

Properties

CAS Number

73984-05-1

Product Name

Beefy meaty peptide

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C34H57N9O16

Molecular Weight

847.9 g/mol

InChI

InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

JYGRAOYMDDFOSM-FQJIPJFPSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N

Solubility

Soluble in DMSO

Synonyms

delicious peptide
Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala
lysyl-glycyl-aspartyl-glutamyl-glutamyl-seryl-leucyl-alanine

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N

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